Prasugrel-d5

Description

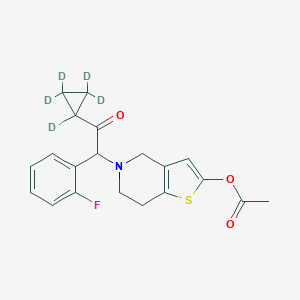

Structure

3D Structure

Properties

IUPAC Name |

[5-[1-(2-fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGLZDAWLRGWQN-GEXSZOTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=C(S4)OC(=O)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Prasugrel-d5

Introduction

This compound is the deuterium-labeled form of Prasugrel, a potent antiplatelet agent.[1] Prasugrel itself is a third-generation thienopyridine and a prodrug that, once metabolized, irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor, thereby preventing platelet activation and aggregation.[1][2][3][4]

The incorporation of five deuterium atoms onto the cyclopropyl moiety of the Prasugrel molecule creates this compound. This isotopic labeling makes it an invaluable tool in pharmaceutical research and development. Its primary application is as an internal standard for the quantitative analysis of Prasugrel in biological matrices during pharmacokinetic (PK) studies and therapeutic drug monitoring, typically using liquid chromatography-mass spectrometry (LC-MS).[1][5] The heavy isotopes allow for clear differentiation between the standard (this compound) and the analyte (Prasugrel) in mass spectrometry, ensuring high precision and accuracy in quantification.

Chemical Identity and Structure

This compound is structurally identical to Prasugrel, with the exception of the substitution of five hydrogen atoms with deuterium on the cyclopropyl group.

-

Chemical Name: 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-(cyclopropyl-d5)-2-(2-fluorophenyl)ethanone[6][7][8]

-

Parent Compound (Prasugrel) IUPAC Name: [5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate[2]

The chemical structure is as follows: (A 2D chemical structure image would be placed here in a formal whitepaper. As a text-based AI, a structural representation is not possible.)

The key feature is the -(cyclopropyl-d5) group, which provides the mass shift necessary for its use as an internal standard.

Physicochemical and Quantitative Data

All key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1127252-92-9 | [1][6] |

| Molecular Formula | C₂₀H₁₅D₅FNO₃S | [1][6][7] |

| Molecular Weight | 378.47 g/mol | [1][6][7][8] |

| Appearance | Pale Beige Solid | [9][10] |

| Purity | ≥97% | [6][7] |

| Isotopic Purity | ~97% | [6][7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [9][10] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [9][10] |

Mechanism of Action of Prasugrel

To understand the application of this compound, it is essential to understand the mechanism of the parent compound. Prasugrel is a prodrug that requires metabolic activation to exert its therapeutic effect.[2][11] This process involves a two-step conversion primarily in the liver.

-

Hydrolysis: The acetate ester of Prasugrel is rapidly hydrolyzed by esterases (like human carboxylesterase 2) to an inactive thiolactone intermediate.

-

CYP-Mediated Oxidation: The thiolactone is then converted to the active metabolite, R-138727, in a single step mediated by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6).[11]

The active metabolite, R-138727, contains a reactive thiol group that forms an irreversible disulfide bond with a cysteine residue on the P2Y12 receptor on platelets. This covalent binding permanently blocks ADP from binding to the receptor, thereby inhibiting platelet aggregation for the remainder of the platelet's lifespan.

Experimental Protocols and Applications

This compound is critical for accurately quantifying Prasugrel in complex biological samples. The workflow below illustrates its typical use in a bioanalytical method like LC-MS/MS.

Representative Analytical Method: RP-HPLC

While LC-MS is the primary application for this compound, the chromatographic principles are often developed using HPLC. The following protocol is for the analysis of the parent compound, Prasugrel, and is representative of the methods used.

Objective: To determine the concentration of Prasugrel in bulk drug or tablet dosage form.[12]

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: Inertsil ODS-3V (5 µm; 250 × 4.6 mm).[12]

-

Mobile Phase: A mixture of an aqueous phosphate buffer (0.02 M potassium dihydrogen orthophosphate and 0.02 M dipotassium hydrogen orthophosphate) and acetonitrile in a 30:70 v/v ratio.[12]

-

Flow Rate: Isocratic elution at 1.0 ml/min.[12]

-

Detection: UV detection at a wavelength of 210 nm.[12]

-

Standard Preparation: A stock solution of Prasugrel (e.g., 500 mg in 100 ml of diluent) is prepared. Subsequent serial dilutions are made to create calibration standards ranging from 100 to 600 µg/ml.[12]

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded.

-

Quantification: A calibration curve is generated by plotting the peak area versus the concentration of the standards. The concentration of Prasugrel in the sample is determined from this curve.

Method Validation Parameters

The following table summarizes key performance characteristics for a validated RP-HPLC method for Prasugrel.[12][13]

| Parameter | Result | Source(s) |

| Linearity Range | 100 - 600 µg/ml | [12] |

| Correlation Coefficient (r²) | >0.999 | [12][13] |

| Limit of Detection (LOD) | 0.25 µg/ml | [12] |

| Limit of Quantification (LOQ) | 0.75 µg/ml | [12] |

| Accuracy (Recovery) | 99.8% - 101.2% | [12] |

| Precision (RSD) | < 2% | [12][13] |

| Retention Time | ~10.6 min | [12] |

Example Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. The following is an example protocol for acidic degradation of Prasugrel.[13]

Objective: To assess the degradation of Prasugrel under acidic stress conditions.

Methodology:

-

Sample Preparation: Weigh and transfer a powder amount equivalent to 20 mg of Prasugrel into a 10 ml volumetric flask.

-

Acid Stress: Add 3 ml of 1N Hydrochloric Acid (HCl) to the flask.

-

Incubation: Place the mixture in a water bath maintained at 60°C for 3 hours.[13]

-

Neutralization: Allow the solution to cool to ambient temperature. Neutralize the solution to a pH of 7 using 1N Sodium Hydroxide (NaOH).

-

Dilution: Make up the volume to 10 ml with the appropriate diluent. Further dilute this solution to achieve a final target concentration of 200 µg/ml.

-

Analysis: Analyze the stressed sample using a stability-indicating HPLC method (as described in section 5.1) to separate the parent drug from any degradation products.

Conclusion

This compound is a critical analytical reagent for the robust quantification of Prasugrel in preclinical and clinical drug development. Its use as an internal standard in mass spectrometry-based bioanalytical methods allows for high levels of accuracy and precision, which are essential for pharmacokinetic, bioavailability, and bioequivalence studies. The well-characterized properties of this compound, combined with validated analytical protocols, make it an indispensable tool for researchers and scientists in the pharmaceutical industry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prasugrel - Wikipedia [en.wikipedia.org]

- 4. Prasugrel: a new antiplatelet drug for the prevention and treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | 1189919-49-0 [amp.chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. au.edu.sy [au.edu.sy]

- 12. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Prasugrel-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Prasugrel-d5, an isotopically labeled analog of the antiplatelet agent Prasugrel. This document is intended for researchers, scientists, and professionals involved in drug development and metabolism studies. This compound is a critical tool in pharmacokinetic and metabolic research, enabling precise quantification and differentiation from its non-labeled counterpart.

Introduction

Prasugrel is a thienopyridine class platelet inhibitor used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. As a prodrug, Prasugrel undergoes metabolic activation in the liver to form its active metabolite, which irreversibly binds to the P2Y12 ADP receptor on platelets, inhibiting their activation and aggregation.[1][2][3] The use of a deuterated internal standard, such as this compound, is essential for accurate bioanalytical method development and validation, allowing for precise quantification of Prasugrel and its metabolites in complex biological matrices.

Synthesis of this compound

The synthesis of this compound involves the introduction of five deuterium atoms onto the cyclopropyl group of the molecule. This is achieved by utilizing a deuterated cyclopropyl precursor in a synthetic route analogous to that of unlabeled Prasugrel.

Proposed Synthetic Scheme

A plausible synthetic route for this compound is outlined below. This scheme is based on established synthetic methods for Prasugrel and the preparation of deuterated cyclopropyl compounds.

-

Step 1: Synthesis of Cyclopropyl-d5-methanol: This can be achieved through the reduction of a suitable deuterated cyclopropanecarboxylic acid derivative. For instance, cyclopropanecarboxaldehyde can be hydrogenated in the presence of a catalyst to yield cyclopropylmethanol.[4] A deuterated version of this process would yield the desired Cyclopropyl-d5-methanol.

-

Step 2: Conversion to Cyclopropyl-d5-methyl bromide: The deuterated alcohol is then converted to the corresponding bromide, a key intermediate for the subsequent Grignard reaction.

-

Step 3: Formation of Cyclopropyl-d5-magnesium bromide: The deuterated cyclopropylmethyl bromide is reacted with magnesium metal to form the Grignard reagent.

-

Step 4: Synthesis of 1-(Cyclopropyl-d5)-2-(2-fluorophenyl)ethan-1-one: The Grignard reagent is then reacted with a suitable 2-fluorobenzaldehyde derivative to introduce the deuterated cyclopropyl ketone moiety.

-

Step 5: Bromination: The resulting ketone is brominated at the alpha position to yield 2-bromo-1-(cyclopropyl-d5)-2-(2-fluorophenyl)ethan-1-one.

-

Step 6: Condensation with Tetrahydrothienopyridine Moiety: The brominated ketone is condensed with 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate.

-

Step 7: Final Product Formation: The resulting intermediate is then treated to yield this compound.

Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol for the synthesis of this compound. Note: This protocol is based on known procedures for the synthesis of Prasugrel and related compounds, as a specific published protocol for this compound was not identified.

Synthesis of 2-bromo-1-(cyclopropyl-d5)-2-(2-fluorophenyl)ethan-1-one (Intermediate)

-

Preparation of Cyclopropyl-d5-magnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine and a few drops of cyclopropyl-d5-methyl bromide in anhydrous tetrahydrofuran (THF). Once the Grignard reaction initiates, add the remaining cyclopropyl-d5-methyl bromide (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour.

-

Reaction with 2-fluorobenzaldehyde: Cool the Grignard reagent to 0 °C and add a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Oxidation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting alcohol is then oxidized to the corresponding ketone using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Bromination: Dissolve the 1-(cyclopropyl-d5)-2-(2-fluorophenyl)ethan-1-one in a suitable solvent such as chloroform or carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator like benzoyl peroxide. Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate. Purify the crude product by column chromatography.

Synthesis of this compound

-

Condensation: To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (1.0 eq) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (2.0 eq). To this suspension, add a solution of 2-bromo-1-(cyclopropyl-d5)-2-(2-fluorophenyl)ethan-1-one (1.1 eq) in acetonitrile dropwise at room temperature. Stir the reaction mixture for 12-16 hours.

-

Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are employed:

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic incorporation in this compound.

Table 1: Proposed Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₁₅D₅FNO₃S |

| Monoisotopic Mass | 378.1462 g/mol |

| Appearance in MS | A prominent [M+H]⁺ ion at m/z 379.1530 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the cyclopropyl protons will be absent or significantly diminished. The ¹³C NMR spectrum will show the presence of all carbon atoms, with those bonded to deuterium exhibiting characteristic splitting patterns or altered chemical shifts.

Table 2: Proposed ¹H NMR and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | ¹³C NMR |

| The signals for the four cyclopropyl protons, typically observed in the upfield region of the spectrum for unlabeled Prasugrel, will be absent. | The signals for the carbon atoms of the cyclopropyl ring will be present but may show coupling to deuterium (C-D coupling). |

| Other characteristic proton signals for the Prasugrel scaffold will be present. | Other characteristic carbon signals for the Prasugrel scaffold will be present. |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound. A validated reverse-phase HPLC method can be employed to separate this compound from any impurities or starting materials.

Table 3: Proposed HPLC Purity Data for this compound

| Parameter | Specification |

| Purity (by HPLC) | ≥ 98% |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile in water with a suitable buffer (e.g., phosphate buffer) |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Retention Time | Expected to be very similar to that of unlabeled Prasugrel under the same conditions. |

Visualized Workflows and Pathways

Metabolic Activation Pathway of Prasugrel

Prasugrel is a prodrug that requires a two-step metabolic activation to exert its antiplatelet effect. The following diagram illustrates this pathway.

Caption: Metabolic activation pathway of Prasugrel.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for this compound synthesis and characterization.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The proposed synthetic route and characterization data serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. The use of well-characterized this compound as an internal standard will undoubtedly contribute to the generation of high-quality bioanalytical data, ultimately aiding in the safe and effective use of Prasugrel in the clinic. Further research is warranted to develop and publish a specific, detailed experimental protocol for the synthesis of this compound to facilitate its broader availability to the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]

Understanding the Certificate of Analysis for Prasugrel-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the key components found in a Certificate of Analysis (CoA) for Prasugrel-d5. This compound, a deuterium-labeled internal standard, is critical for the accurate quantification of Prasugrel and its metabolites in biological matrices during preclinical and clinical development. A thorough understanding of its CoA is paramount for ensuring the quality and reliability of analytical data.

Quantitative Data Summary

A Certificate of Analysis for this compound provides critical quantitative data that confirms the identity, purity, and quality of the stable-labeled internal standard. The following tables summarize the typical data presented.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Chemical Name | 5-[2-cyclopropyl-1-(2-fluorophenyl-d4)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl-d1 acetate |

| CAS Number | 1127252-92-9[1][2] |

| Molecular Formula | C₂₀H₁₅D₅FNO₃S[2] |

| Molecular Weight | 378.47 g/mol [2] |

| Appearance | White to Off-White Solid |

| Melting Point | 120.5-121.9 °C[3] |

Table 2: Purity and Assay Data

| Test | Method | Result |

| Chemical Purity (by HPLC) | RP-HPLC | ≥99.0% |

| Isotopic Purity (d5) | Mass Spectrometry | ≥98% |

| Residual Solvents | GC-HS | Complies with USP <467> |

| Water Content (Karl Fischer) | Karl Fischer Titration | ≤0.5% |

| Assay (by HPLC, as is) | RP-HPLC | 95.0% - 105.0% |

Table 3: Spectroscopic and Structural Data

| Test | Method | Conformance |

| ¹H NMR | Nuclear Magnetic Resonance | Conforms to Structure |

| Mass Spectrum | Mass Spectrometry (MS) | Conforms to Structure |

| Infrared (IR) Spectrum | Infrared Spectroscopy | Conforms to Structure |

Experimental Protocols

The quantitative data presented in a CoA is generated through rigorous experimental protocols. The following sections detail the methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of this compound.

-

Objective: To separate this compound from any potential impurities and to determine its concentration.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18 or C8, is typically used. For example, a Zorbax XDB C8 (150 x 4.6 mm, 3.5μm) or a Sunfire C18 (250x4.6 mm, 5µm) can be employed.[4][5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate pH 4.5 or 0.1% orthophosphoric acid) and an organic solvent like acetonitrile is common.[4][5] The composition can be isocratic (constant) or a gradient.

-

Detection Wavelength: Prasugrel has UV absorbance, and detection is often performed at wavelengths such as 220 nm or 254 nm.[4][5]

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C or 45°C, to ensure reproducibility.[4][5]

-

-

Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable diluent, such as a mixture of water and acetonitrile.

-

Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram. The assay is calculated by comparing the peak area of the sample to that of a certified reference standard.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass Spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity.

-

Objective: To verify the mass of the molecule, confirming its identity, and to quantify the extent of deuterium incorporation.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS). A triple quadrupole mass spectrometer with positive electrospray ionization is a common setup.[6]

-

Method:

-

The sample is introduced into the ion source, where it is ionized.

-

The ions are then separated based on their mass-to-charge ratio (m/z).

-

A full scan spectrum is acquired to confirm the molecular weight.

-

The relative intensities of the ions corresponding to different isotopic forms (d0 to d5) are measured to calculate the isotopic purity.

-

-

Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound. Isotopic purity is calculated from the relative abundance of the d5 isotopologue compared to the less deuterated forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful technique used to confirm the chemical structure of this compound.

-

Objective: To provide detailed information about the structure of the molecule and to ensure the deuterium labeling is at the expected positions.

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆.

-

Data Analysis: The resulting spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.[3][7] For this compound, the absence of signals at specific chemical shifts where protons would normally appear in non-labeled Prasugrel confirms the positions of deuterium incorporation. The overall pattern of the remaining signals must be consistent with the expected structure.

Visualizations: Pathways and Workflows

Metabolic Pathway of Prasugrel

Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect.[8][9] The active metabolite irreversibly binds to P2Y12 receptors on platelets.[8][10]

Caption: Metabolic activation pathway of Prasugrel.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the typical workflow for determining the chemical purity of this compound using HPLC.

Caption: Workflow for HPLC purity determination.

Logical Relationship for Structural Confirmation

This diagram shows the relationship between different analytical techniques used to confirm the structure and identity of this compound.

Caption: Analytical techniques for structural confirmation.

References

- 1. This compound | CAS 1127252-92-9 | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jocpr.com [jocpr.com]

- 4. au.edu.sy [au.edu.sy]

- 5. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prasugrel - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]

The Strategic Advantage of Deuterated Internal Standards: A Focus on Prasugrel-d5 in Bioanalytical Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and clinical research, the precise and accurate quantification of drug compounds in biological matrices is paramount. This technical guide delves into the core advantages of employing deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, with a specific focus on Prasugrel-d5. This stable isotope-labeled analog of the antiplatelet agent Prasugrel serves as a quintessential example of how to achieve robust, reliable, and reproducible analytical data.

The Principle of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard is a cornerstone of isotope dilution mass spectrometry (ID-MS), a powerful technique for quantitative analysis. The fundamental principle lies in the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of the analytical workflow. This "spiked" standard, in this case, this compound, is chemically identical to the analyte (Prasugrel) but has a different mass due to the incorporation of deuterium atoms.

This near-perfect chemical analogy allows the internal standard to mimic the behavior of the analyte throughout the entire analytical process, including extraction, derivatization, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard, any variations or losses encountered during sample preparation and analysis can be effectively normalized, leading to significantly improved accuracy and precision.

Core Advantages of Utilizing this compound

The adoption of this compound as an internal standard in the bioanalysis of Prasugrel offers a multitude of advantages over the use of non-labeled standards or structural analogs.

-

Compensation for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex environments containing numerous endogenous compounds. These compounds can co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, is a major source of analytical variability and inaccuracy. Because this compound has virtually identical physicochemical properties to Prasugrel, it experiences the same matrix effects. Consequently, the ratio of the analyte to the internal standard remains constant, effectively canceling out the impact of the matrix.

-

Correction for Extraction Variability: Sample preparation, often involving protein precipitation, liquid-liquid extraction, or solid-phase extraction, can be subject to variability in recovery. This compound, being chemically indistinguishable from Prasugrel during these processes, will be recovered with the same efficiency. Any loss of analyte during extraction will be mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final concentration measurement.

-

Improved Precision and Accuracy: By mitigating the effects of matrix interference and extraction inconsistency, the use of this compound leads to a significant improvement in the overall precision and accuracy of the bioanalytical method. This is reflected in lower coefficients of variation (%CV) for quality control samples and a greater degree of confidence in the generated data.

-

Enhanced Method Robustness: A bioanalytical method that incorporates a deuterated internal standard is inherently more robust and less susceptible to minor variations in experimental conditions. This resilience is crucial in high-throughput laboratory settings where maintaining consistent performance over large sample batches is essential.

Prasugrel Metabolism and Bioactivation

Prasugrel is a prodrug that requires metabolic activation to exert its therapeutic effect. Understanding this pathway is critical for designing effective bioanalytical strategies that target the active metabolite.

Prasugrel is rapidly hydrolyzed in the intestine and liver by carboxylesterases to an inactive thiolactone intermediate.[1][2] This intermediate is then oxidized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, to form the active metabolite, R-138727.[1][2][3] It is this active metabolite that irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.[1][3]

Figure 1. Metabolic activation pathway of Prasugrel.

Experimental Protocol: Quantification of Prasugrel's Active Metabolite in Human Plasma

The following protocol is a representative example of a validated LC-MS/MS method for the quantification of the active metabolite of Prasugrel in human plasma. The use of a deuterated internal standard like this compound would be integral to such a method to ensure the highest data quality.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., this compound in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

3. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Prasugrel Active Metabolite: m/z 374.1 -> 254.1 this compound: m/z 379.1 -> 259.1 |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Data Presentation: Performance of a Validated Bioanalytical Method

The following tables present validation data from a published LC-MS/MS method for the determination of Prasugrel's active metabolite in human plasma. This data exemplifies the high level of accuracy and precision that is achievable with a robust bioanalytical method, a key outcome of using a reliable internal standard like this compound.

Table 1: Accuracy and Precision of the Bioanalytical Method

| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| Prasugrel Active | 0.5 (LLOQ) | 0.52 | 104.0 | 6.8 |

| Metabolite | 1.5 (Low QC) | 1.48 | 98.7 | 4.2 |

| 75 (Mid QC) | 76.5 | 102.0 | 2.5 | |

| 200 (High QC) | 198.2 | 99.1 | 3.1 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 2: Recovery and Matrix Effect

| Analyte | Concentration Level | Mean Recovery (%) | Mean Matrix Effect (%) |

| Prasugrel Active | Low QC | 88.2 | 95.3 |

| Metabolite | High QC | 91.5 | 98.1 |

| This compound (IS) | Working Conc. | 89.8 | 96.5 |

Recovery is calculated by comparing the peak area of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample. Matrix effect is calculated by comparing the peak area of the analyte in a post-extraction spiked sample to a neat solution.

The data presented in these tables demonstrates that the method is both accurate and precise across a range of concentrations. The recovery is consistent and the matrix effect is minimal and controlled, showcasing the effectiveness of the analytical approach.

Workflow and Logical Relationships

The successful implementation of a bioanalytical method using a deuterated internal standard follows a logical workflow designed to ensure data integrity.

Figure 2. Bioanalytical workflow for Prasugrel quantification.

Conclusion

The use of a deuterated internal standard, such as this compound, is not merely a technical convenience but a strategic imperative for generating high-quality, reliable, and defensible bioanalytical data. By effectively compensating for matrix effects and procedural variability, these stable isotope-labeled standards significantly enhance the accuracy, precision, and robustness of LC-MS methods. For researchers, scientists, and drug development professionals involved in the quantitative analysis of Prasugrel and other therapeutic agents, the adoption of deuterated internal standards represents a critical step towards ensuring the integrity and success of their studies.

References

Isotope Dilution Mass Spectrometry in Pharmaceutical Analysis: A Technical Guide to the Quantification of Prasugrel Using Prasugrel-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles of Isotope Dilution Mass Spectrometry (IDMS) and its practical application in the quantitative analysis of the antiplatelet agent, Prasugrel. Utilizing its deuterated analog, Prasugrel-d5, as an internal standard, this document outlines the core concepts, experimental methodologies, and data analysis workflows essential for achieving accurate and reliable quantification in complex biological matrices.

Core Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique for the precise quantification of elements and chemical substances.[1] The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, often referred to as a "spike" or "internal standard," to a sample containing the analyte of an unknown concentration.[2][3][4] This isotopically labeled standard is chemically identical to the analyte but has a different mass due to the isotopic substitution.[1]

By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard using a mass spectrometer, the exact amount of the analyte originally present in the sample can be determined.[1] A key advantage of this method is that the accuracy of the measurement relies on the ratio of the two isotopic forms rather than on the absolute signal intensity. This intrinsic feature corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise results.[1]

This compound, a deuterium-labeled version of Prasugrel, serves as an ideal internal standard for the IDMS-based quantification of Prasugrel and its metabolites.[5] Its near-identical chemical and physical properties to the unlabeled Prasugrel ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus providing a reliable reference for quantification.

Prasugrel Metabolism and the Importance of Accurate Quantification

Prasugrel is a prodrug that requires metabolic activation to exert its therapeutic effect of inhibiting platelet aggregation.[6][7] The biotransformation of Prasugrel is a multi-step process primarily occurring in the liver. Initially, Prasugrel undergoes rapid hydrolysis by esterases to form an inactive thiolactone metabolite.[2][3][8][9] Subsequently, this intermediate is oxidized by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to generate the active metabolite, R-138727, which contains a reactive thiol group.[3][8][9] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.[6]

Given the critical role of the active metabolite in the therapeutic action of Prasugrel, its accurate quantification in biological fluids is paramount for pharmacokinetic and pharmacodynamic studies, as well as for establishing bioequivalence.[4] IDMS, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the necessary sensitivity and specificity for these demanding bioanalytical applications.[10][11]

Experimental Protocol: IDMS-LC-MS/MS Quantification of Prasugrel and its Metabolites

The following protocol outlines a general workflow for the quantification of Prasugrel and its active metabolite in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies described in various validated bioanalytical studies.

Materials and Reagents

-

Prasugrel reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Sample Preparation

-

Spiking: To a known volume of plasma sample (e.g., 100 µL), add a precise volume of this compound internal standard solution at a known concentration.

-

Protein Precipitation (if applicable): Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes), to the plasma sample. Vortex thoroughly and centrifuge to pellet the precipitated proteins.

-

Extraction (SPE or LLE):

-

Solid-Phase Extraction (SPE): Load the supernatant from the protein precipitation step onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analyte and internal standard with an appropriate solvent.

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the plasma sample. Vortex to facilitate extraction of the analyte and internal standard into the organic layer. Separate the organic layer.

-

-

Evaporation and Reconstitution: Evaporate the collected eluate or organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve separation.

-

Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.

-

Injection Volume: Typically 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (Prasugrel and its metabolites) and the internal standard (this compound) are monitored.

-

Data Presentation and Method Validation

A crucial aspect of any quantitative bioanalytical method is its rigorous validation to ensure reliability and reproducibility.[12] The following tables summarize typical validation parameters and performance data for LC-MS/MS methods used in the quantification of Prasugrel's active metabolite.

Table 1: Typical LC-MS/MS Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability under various storage and processing conditions |

Table 2: Example Performance Data for the Quantification of Prasugrel's Active Metabolite [5][13][14]

| Parameter | Prasugrel Active Metabolite |

| Linear Dynamic Range | 0.2 - 120 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |

| Intra-batch Accuracy | 95.2 - 102.2% |

| Inter-batch Accuracy | -7.00% to 5.98% |

| Intra-batch Precision (%RSD) | 3.9 - 9.6% |

| Inter-batch Precision (%RSD) | 0.98% to 3.39% |

Table 3: Performance Data for Inactive Metabolites of Prasugrel [5]

| Parameter | Inactive Metabolites |

| Validated Concentration Range | 1 - 500 ng/mL |

| Inter-day Accuracy | -10.5% to 12.5% |

| Precision (%RSD) | 2.4% to 6.6% |

Conclusion

Isotope Dilution Mass Spectrometry, particularly when coupled with LC-MS/MS, stands as a gold-standard technique for the accurate and precise quantification of drugs and their metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of Prasugrel, effectively mitigates variations in sample preparation and instrument response, ensuring the generation of high-quality, reliable data. The methodologies and data presented in this guide provide a comprehensive overview for researchers, scientists, and drug development professionals seeking to implement robust bioanalytical assays for pharmacokinetic, pharmacodynamic, and bioequivalence studies of Prasugrel.

References

- 1. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. au.edu.sy [au.edu.sy]

- 7. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jneonatalsurg.com [jneonatalsurg.com]

- 11. japsonline.com [japsonline.com]

- 12. database.ich.org [database.ich.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Prasugrel-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Prasugrel-d5. The information presented is essential for ensuring the integrity and reliability of this isotopically labeled compound in a research and development setting. The stability data for Prasugrel, the non-deuterated analogue, is used as a close surrogate for this compound due to the limited availability of specific stability studies on the deuterated compound. The inherent chemical similarity between Prasugrel and this compound suggests that their stability profiles will be nearly identical under the same conditions.

Core Stability Profile and Storage Recommendations

This compound is a hygroscopic, pale beige solid that requires specific storage conditions to maintain its purity and stability. The key recommendations are summarized in the table below.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C | [1][2] |

| Atmosphere | Store under an inert atmosphere | [1] |

| Moisture | Protect from moisture (hygroscopic) | [1] |

| Shipping Temperature | Room Temperature | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

For the formulated, non-deuterated product (Effient™), storage at 25°C (77°F) with excursions permitted to 15° to 30°C (59° to 86°F) is recommended. The formulated product should be kept in its original container with a desiccant to protect it from moisture.[3][4][5][6]

Quantitative Stability Data (Prasugrel as a Surrogate)

Forced degradation studies on Prasugrel provide valuable insights into its stability under various stress conditions. The following table summarizes the quantitative data from these studies.

| Stress Condition | Parameters | Degradation (%) | Source(s) |

| Acidic Hydrolysis | Water/acetonitrile (pH ~4), 40°C | 9.2% after 16 hours | [7] |

| Oxidative Stress | Not specified | 71.56% | [8] |

| Thermal Degradation | Dry heat | 50% | [8] |

| Photolytic Degradation | UV light exposure | 22.60% | [8] |

| Photolytic Degradation | Fluorescent light exposure | 23.48% | [8] |

| Packaging (Unit-Dosing) | Room temperature | Some samples >10% after 7 days |

Experimental Protocols for Forced Degradation Studies

The following are representative methodologies for conducting forced degradation studies on Prasugrel, which can be adapted for this compound.

General Procedure for Sample Preparation

A stock solution of Prasugrel is typically prepared in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. This stock solution is then subjected to various stress conditions.

Hydrolytic Degradation (Acidic, Basic, and Neutral)

-

Acidic Hydrolysis: The drug solution is mixed with an equal volume of 1N hydrochloric acid (HCl) and refluxed at a specified temperature (e.g., 80°C) for a defined period (e.g., 6 hours).

-

Basic Hydrolysis: The drug solution is mixed with an equal volume of 1N sodium hydroxide (NaOH) and refluxed under similar conditions as the acidic hydrolysis.

-

Neutral Hydrolysis: The drug solution is mixed with an equal volume of purified water and refluxed.

Oxidative Degradation

The drug solution is treated with a solution of hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%, and kept at room temperature for a specified duration.

Thermal Degradation

The solid drug substance is placed in a petri dish and exposed to dry heat in an oven at a high temperature (e.g., 105°C) for an extended period (e.g., 24 hours).

Photolytic Degradation

The solid drug substance or a solution of the drug is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. The total illumination should be controlled, for example, to not less than 1.2 million lux hours and 200 watt hours/square meter.

Analytical Method for Quantification

The extent of degradation is quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. A typical method would involve:

-

Column: A reverse-phase column, such as a C18 or C8.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection Wavelength: 254 nm.

The method must be validated to ensure it can separate the parent drug from all degradation products.

Visualizations: Pathways and Workflows

P2Y12 Receptor Signaling Pathway

Prasugrel is a prodrug that is metabolized to an active metabolite, which then irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents ADP-mediated platelet activation and aggregation. The following diagram illustrates this signaling pathway.

Caption: P2Y12 receptor signaling pathway and the inhibitory action of Prasugrel's active metabolite.

Experimental Workflow for a Forced Degradation Study

The logical flow of a forced degradation study is crucial for obtaining reliable stability data. The diagram below outlines a typical workflow.

Caption: A typical experimental workflow for conducting forced degradation studies on this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ajrconline.org [ajrconline.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. jocpr.com [jocpr.com]

understanding Prasugrel-d5 mass spectrometry fragmentation patterns

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Prasugrel-d5

Introduction

Prasugrel is a third-generation thienopyridine antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. As a prodrug, prasugrel is converted in vivo to its active metabolite, R-138727, which irreversibly inhibits the P2Y12 ADP receptor on platelets.[1][2] In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. This compound, a deuterated analog of prasugrel, is commonly employed for this purpose. Understanding its fragmentation pattern is essential for developing robust and specific LC-MS/MS methods.

This guide provides a detailed examination of the predicted mass spectrometry fragmentation pathways of this compound, a summary of quantitative data for method development, and a representative experimental protocol for its analysis.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound in tandem mass spectrometry, typically using positive electrospray ionization (ESI+), is predicted based on the fragmentation of unlabeled prasugrel and the location of the deuterium labels. For this guide, we assume the five deuterium atoms are located on the tetrahydrothienopyridine ring system, a common labeling scheme for such internal standards.

The protonated molecule of this compound, [M+H]⁺, has a mass-to-charge ratio (m/z) of approximately 379.1. Upon collision-induced dissociation (CID), several fragmentation pathways are possible. The most prominent and diagnostically significant fragmentation involves the cleavage of the C-N bond linking the thienopyridine core and the oxoethyl side chain.

This cleavage results in two major product ions:

-

A deuterated fragment corresponding to the protonated 2-acetoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-d5 moiety.

-

An unlabeled fragment corresponding to the 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl cation.

This differential fragmentation, where the isotopic label is retained on only one of the major fragments, is ideal for a mass spectrometry internal standard as it confirms the identity of the molecule and avoids cross-talk with the unlabeled analyte's fragment ions. A secondary fragmentation pathway involves the neutral loss of the acetyl group.

The proposed fragmentation pathway is visualized in the diagram below.

Caption: Proposed ESI+ fragmentation pathway for this compound.

Quantitative Data for Mass Spectrometry

For the development of a quantitative LC-MS/MS method using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions must be selected. The table below summarizes the key m/z values for Prasugrel and its deuterated internal standard, this compound.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Proposed Fragment Structure / Neutral Loss |

| Prasugrel | 374.1 | 222.1 | [2-acetoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine + H]⁺ |

| 177.1 | [2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]⁺ | ||

| 332.1 | Neutral loss of ketene (C₂H₂O) | ||

| This compound | 379.1 | 227.1 | [2-acetoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-d5 + H]⁺ |

| 177.1 | [2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]⁺ | ||

| 337.1 | Neutral loss of ketene (C₂H₂O) |

Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical experimental protocol for the quantitative analysis of Prasugrel in a biological matrix (e.g., human plasma) using this compound as an internal standard.[3][4]

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: Hypurity C18, 5 µm (50 mm × 4.6 mm) or equivalent.[3]

-

Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.[3]

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) Flow Rate (mL/min) % Mobile Phase B 0.0 0.6 20 1.0 0.6 80 2.5 0.6 80 2.6 0.6 20 | 4.0 | 0.6 | 20 |

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Total Run Time: 4.0 minutes.

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

MRM Transitions:

-

Prasugrel: m/z 374.1 → 222.1 (Quantifier), 374.1 → 177.1 (Qualifier)

-

This compound: m/z 379.1 → 227.1 (Quantifier)

-

-

Source Parameters (Typical Values):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

-

Collision Energy: Optimized for each transition (typically 15-30 eV).

The workflow for this experimental protocol is illustrated in the diagram below.

Caption: General workflow for sample preparation and analysis.

References

- 1. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for Prasugrel Quantification in Urine Using LC-MS/MS with Prasugrel-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is an antiplatelet agent that, as a prodrug, is metabolized to an active metabolite which inhibits the P2Y12 ADP receptor.[1] The quantitative analysis of prasugrel and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the quantification of prasugrel in human urine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Prasugrel-d5 as an internal standard.

Principle of the Method

This method employs solid-phase extraction (SPE) for the cleanup and concentration of prasugrel from urine samples. The separation of prasugrel and its deuterated internal standard, this compound, is achieved using reverse-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the accurate measurement of prasugrel in a complex biological matrix like urine.

Materials and Reagents

-

Analytes and Internal Standard:

-

Prasugrel reference standard

-

This compound (Internal Standard, IS)

-

-

Reagents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human urine (drug-free)

-

-

Consumables:

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

Polypropylene tubes

-

Autosampler vials

-

Pipettes and tips

-

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data System: Software for instrument control, data acquisition, and processing.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Prasugrel and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Prasugrel stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

-

Calibration Standards and Quality Control Samples: Spike appropriate volumes of the Prasugrel working standard solutions and the internal standard working solution into drug-free human urine to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation from Urine

-

Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex and centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.[2]

-

Internal Standard Spiking: To 1 mL of the supernatant, add a specified volume of the this compound internal standard working solution.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

Time (min) %B 0.0 10 1.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Prasugrel 374.1 316.1 | this compound | 379.1 | 321.1 |

Note: MS/MS parameters such as collision energy and declustering potential should be optimized for the specific instrument used.

Method Validation

The analytical method should be validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[3][4] Key validation parameters are summarized in the table below.

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Bench-top, freeze-thaw, and long-term stability assessed |

Data Presentation

The following table summarizes typical quantitative data for a validated method for Prasugrel quantification in urine.

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | 3.5 - 8.2% |

| Inter-day Precision (%RSD) | 4.1 - 9.5% |

| Accuracy (% Bias) | -5.2 to 6.8% |

| Recovery | > 85% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Prasugrel quantification in urine.

Prasugrel Metabolic Pathway

Caption: Simplified metabolic pathway of Prasugrel.[2][5]

References

Application Note: Establishing a Calibration Curve for Prasugrel using Prasugrel-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is a potent antiplatelet agent, a member of the thienopyridine class, that is clinically used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. Accurate quantification of Prasugrel in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note provides a detailed protocol for establishing a robust and reliable calibration curve for the quantification of Prasugrel in human plasma using its stable isotope-labeled internal standard, Prasugrel-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1]

Experimental Protocols

Materials and Reagents

-

Prasugrel reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98% purity)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

Preparation of Stock and Working Solutions

2.2.1. Prasugrel Stock Solution (1 mg/mL): Accurately weigh 10 mg of Prasugrel reference standard and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

2.2.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a final concentration of 1 mg/mL.

2.2.3. Prasugrel Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Prasugrel stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.

2.2.4. This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

To prepare the calibration standards, spike appropriate volumes of the Prasugrel working standard solutions into blank human plasma to achieve final concentrations ranging from 1 ng/mL to 500 ng/mL. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3 ng/mL, 150 ng/mL, and 400 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, calibration standard, or QC sample) into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank plasma used to prepare the calibration curve, to which a blank solvent is added).

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.[2]

-

Vortex each tube for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

2.5.1. Liquid Chromatography (LC) System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven is suitable.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A linear gradient can be optimized, for example:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10% to 90% B

-

2.5-3.5 min: 90% B

-

3.5-3.6 min: 90% to 10% B

-

3.6-5.0 min: 10% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

2.5.2. Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is required.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Prasugrel: m/z 374.1 → 316.1

-

This compound: m/z 379.1 → 321.1 (Note: These transitions should be optimized on the specific instrument being used.)

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation

The calibration curve is constructed by plotting the peak area ratio of Prasugrel to this compound against the nominal concentration of Prasugrel for each calibration standard. A linear regression analysis with a weighting factor of 1/x² is typically used. The coefficient of determination (r²) should be ≥ 0.99 for the calibration curve to be accepted.

Table 1: Example Calibration Curve Data for Prasugrel

| Nominal Concentration (ng/mL) | Prasugrel Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 12,345 | 543,210 | 0.0227 | 1.05 | 105.0 |

| 5 | 61,789 | 545,678 | 0.1132 | 4.98 | 99.6 |

| 10 | 125,432 | 551,234 | 0.2275 | 10.1 | 101.0 |

| 50 | 632,109 | 548,901 | 1.1516 | 50.5 | 101.0 |

| 100 | 1,287,654 | 550,112 | 2.3407 | 99.2 | 99.2 |

| 250 | 3,198,765 | 547,890 | 5.8384 | 248.5 | 99.4 |

| 500 | 6,453,210 | 549,555 | 11.7426 | 502.1 | 100.4 |

Mandatory Visualizations

Caption: Experimental workflow for Prasugrel quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the establishment of a calibration curve for Prasugrel in human plasma using this compound as an internal standard. The described method, which employs protein precipitation for sample cleanup and LC-MS/MS for analysis, is robust, accurate, and precise. This methodology is well-suited for high-throughput quantitative bioanalysis in support of various stages of drug development and clinical research. Adherence to this protocol will enable researchers to generate high-quality data for the reliable quantification of Prasugrel.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting poor peak shape in Prasugrel-d5 HPLC analysis

Technical Support Center: Prasugrel-d5 HPLC Analysis

Welcome to the technical support center for this compound HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly poor peak shape, encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in my this compound HPLC analysis?

Peak tailing, where the peak has an asymmetrical tail, is a frequent issue in HPLC. For this compound, a basic compound, the primary causes include:

-

Secondary Interactions: Interaction between the basic analyte and acidic residual silanol groups on the silica-based column packing is a major contributor. These interactions can lead to some molecules being retained longer, causing a tailing effect.[1][2][3]

-

Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of this compound, resulting in peak tailing.[1][4]

-

Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to active sites that cause tailing.[4][5][6]

-

Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][5]

-

Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[4][6]

Q2: My this compound peak is showing fronting. What could be the cause?

Peak fronting, an asymmetry where the front of the peak is sloped, is less common than tailing but can still occur. Potential causes include:

-

Column Overload: Injecting a sample at a concentration that is too high for the column's capacity is a frequent cause of fronting.[4][7][8]

-

Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak.[7][9] It is often recommended to dissolve the sample in the mobile phase itself.[5][8]

-

Poor Column Packing: A poorly packed column or the formation of a void at the column inlet can lead to an uneven flow path and result in peak fronting.[4][9]

-

Co-elution: If another compound is co-eluting with this compound, it can distort the peak shape and may appear as fronting.[7][8]

Q3: I'm observing split peaks for this compound. What should I investigate?

Split peaks can be a sign of several issues, often related to a disruption in the sample path:

-

Partially Blocked Inlet Frit: If the frit at the top of the column is partially clogged with particulate matter from the sample or system, it can cause the sample to be introduced onto the column unevenly, resulting in a split peak.[10]

-

Column Void or Channeling: A void or channel in the column packing material can create two different flow paths for the analyte, leading to a split peak.[11]

-

Sample Solvent Mismatch: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting.[11]

Q4: How can I improve the peak shape of my this compound analysis?

To improve peak shape, consider the following troubleshooting steps:

-

Optimize Mobile Phase pH: Ensure the mobile phase is buffered at a pH that keeps this compound in a consistent ionization state.

-

Use an End-Capped Column: Employ a modern, high-quality, end-capped C18 or C8 column to minimize interactions with residual silanol groups.[1]

-

Reduce Sample Concentration/Volume: If overloading is suspected, try diluting the sample or injecting a smaller volume.[4][7]

-

Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[5][8]

-

Check for System Issues: Inspect for blockages, ensure fittings are secure, and minimize extra-column volume by using tubing with a narrow internal diameter.[1]

-

Column Washing or Replacement: If the column is old or has been used extensively, it may need to be washed according to the manufacturer's instructions or replaced.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape in your this compound HPLC analysis.

Diagram: Troubleshooting Workflow for Poor Peak Shape

Caption: A flowchart for troubleshooting poor peak shape in HPLC.

Experimental Protocols

Below are examples of established HPLC methods for Prasugrel analysis that can be used as a starting point for method development and troubleshooting.

Method 1: Reversed-Phase HPLC for Prasugrel in Bulk and Pharmaceutical Formulation [12][13]

-

Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)

-

Mobile Phase: 0.02 M Potassium Dihydrogen Orthophosphate and 0.02 M Dipotassium Hydrogen Orthophosphate in water: Acetonitrile (30:70 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: Not specified

-

Temperature: Ambient

-

Retention Time: Approximately 10.6 min

Method 2: Stability-Indicating HPLC Method for Prasugrel Hydrochloride [14]

-

Column: Zorbax XDB C8 (150 x 4.6 mm, 3.5 µm)

-

Mobile Phase: 0.05 M Ammonium Acetate (pH 4.5 with acetic acid): Acetonitrile (40:60 v/v)

-